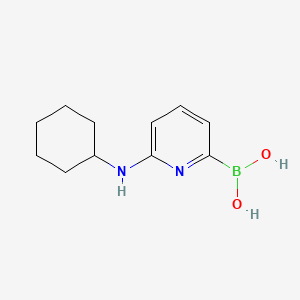

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(cyclohexylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c15-12(16)10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9,15-16H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODIMNITWOWORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671276 | |

| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-86-1 | |

| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-(Cyclohexylamino)pyridin-2-yl)boronic Acid: A Key Intermediate in Modern Drug Discovery

Introduction: The Emergence of Substituted Pyridinylboronic Acids

In the landscape of modern medicinal chemistry, boronic acids have transcended their initial role as mere synthetic curiosities to become indispensable tools.[1][2] Their versatile reactivity, general stability, and relatively low toxicity have established them as critical building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2][3] Within this class of reagents, heteroaromatic boronic acids, especially those based on a pyridine scaffold, are of paramount importance for constructing the complex molecular architectures of biologically active compounds and approved pharmaceuticals.[4]

This guide provides a comprehensive technical overview of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid, a specialized pyridinylboronic acid derivative. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic application as a key intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel small molecule therapeutics.

Chemical Structure and Physicochemical Properties

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is an organic compound featuring a pyridine ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 6-position with a cyclohexylamino moiety. The boronic acid group makes it a Lewis acid and enables its participation in crucial cross-coupling reactions, while the substituted aminopyridine core is a common motif in pharmacologically active molecules.[5]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methodologies for Miyaura borylation of heteroaryl halides. [3][6]

-

Reaction Setup: To a dry Schlenk flask, add 6-bromo-N-cyclohexylpyridin-2-amine (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), followed by anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup and Hydrolysis: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Concentrate the organic layer under reduced pressure. The resulting crude boronate ester can then be hydrolyzed by stirring with an aqueous acid (e.g., 2N HCl) followed by pH adjustment to precipitate the boronic acid.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Key Reactions and Applications in Drug Discovery

The primary utility of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid is as a strategic building block in Suzuki-Miyaura cross-coupling reactions. [2][3]This reaction enables the formation of a C-C bond between the boronic acid-bearing pyridine ring and a variety of aryl or heteroaryl halides or triflates, providing rapid access to a diverse range of complex biaryl structures.

Application as a GPR119 Modulator Intermediate

Patent literature reveals that (6-(Cyclohexylamino)pyridin-2-yl)boronic acid is a key intermediate in the synthesis of novel G-protein-coupled receptor 119 (GPR119) modulators. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its activation stimulates insulin secretion and promotes the release of incretin hormones like GLP-1.

The synthesis of these potential drug candidates involves coupling (6-(Cyclohexylamino)pyridin-2-yl)boronic acid with a suitable heterocyclic halide, illustrating its direct application in constructing molecules with significant therapeutic potential.

Caption: Suzuki-Miyaura coupling using the target boronic acid.

Handling, Storage, and Safety

As with most boronic acids, proper handling and storage are crucial to maintain the compound's integrity and ensure safety.

-

Handling: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Boronic acids are sensitive to air and moisture, which can lead to degradation via oxidation or protodeboronation. [7]It is recommended to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, refrigerated storage (2-8 °C) is advised.

-

Safety: While generally considered to have low toxicity, boronic acids can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for specific hazard information before use.

Conclusion

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid represents a valuable and highly functionalized building block for modern organic synthesis and medicinal chemistry. Its structure is tailored for participation in powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling. Its documented use as an intermediate in the synthesis of GPR119 modulators underscores its importance in the development of new therapies for metabolic diseases. A thorough understanding of its synthesis, properties, and handling is essential for scientists aiming to leverage this reagent in their drug discovery and development programs.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

PubChem. (n.d.). Pyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Perlíková, P., et al. (2018). Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. ChemistryOpen, 7(9), 714-724. Available at: [Link]

-

Black, W. C. (2017). Biomedical Applications and Strategies using Boronic Acids. UW-Madison Libraries. Available at: [Link]

-

Akhtar, M. J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 499. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons. Available at: [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Dourado, H., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4481. Available at: [Link]

-

Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Wikipedia. (2023). Boronic acid. Retrieved from: [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from: [Link]

-

PubChem. (n.d.). (6-(Aminomethyl)pyridin-3-yl)boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Retrieved from: [Link]

-

Al-Masoudi, N. A., et al. (2014). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Journal of Chemistry, 2014, 856393. Available at: [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from: [Link]

-

Beijing XLHG Technology Co., Ltd. (n.d.). (6-(Cyclohexylamino)pyridin-2-yl)boronic acid. Retrieved from: [Link]

-

PubChem. (n.d.). 6-Chloropyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Van der Veken, P., et al. (2005). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2005(5), 1-29. Available at: [Link]

-

Hadfield, M. J., et al. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. Cancer Letters, 597, 217011. Available at: [Link]

-

Leny, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2631. Available at: [Link]

-

Reddit. (2023). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. Retrieved from: [Link]

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from: [Link]

-

ResearchGate. (n.d.). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. Retrieved from: [Link]

Sources

- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. US6713446B2 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-brompyridin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

2-amino-6-pyridineboronic acid derivatives in medicinal chemistry

An In-depth Technical Guide to 2-Amino-6-Pyridineboronic Acid Derivatives in Medicinal Chemistry

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization with a boronic acid group has opened new avenues for drug design. This guide focuses specifically on 2-amino-6-pyridineboronic acid derivatives, a class of compounds demonstrating significant potential due to their unique electronic properties and ability to engage in specific, often covalent, interactions with biological targets. We will explore the synthesis, key physicochemical properties, and diverse applications of this scaffold, with a particular emphasis on its role in the development of kinase and protease inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical, field-proven protocols.

The Strategic Advantage of the 2-Amino-6-Pyridineboronic Acid Scaffold

Boronic acids have emerged as versatile functional groups in drug discovery, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility extends far beyond synthetic handles. The boron atom, with its empty p-orbital, can act as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine, which are often found in the active sites of enzymes.

The 2-amino-6-pyridineboronic acid scaffold combines this unique reactivity with the favorable properties of a substituted pyridine ring. The 2-amino group, a strong electron-donating group, modulates the electronic character and Lewis acidity of the boronic acid at the 6-position. This electronic interplay is crucial for fine-tuning the reactivity and binding affinity of the molecule to its intended biological target. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional anchor point for target engagement and influencing the compound's overall solubility and pharmacokinetic profile.

Synthesis and Chemical Properties

The synthesis of 2-amino-6-pyridineboronic acid derivatives typically begins from a readily available starting material, such as 2-amino-6-chloropyridine or 2-amino-6-bromopyridine. A common and effective method is the Miyaura borylation, which utilizes a palladium catalyst and a diboron reagent.

Representative Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis of 2-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the pinacol ester of 2-amino-6-pyridineboronic acid, which is a common and more stable intermediate for subsequent reactions.

Materials:

-

2-Amino-6-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-(pinacolato)pyridineboronic acid ester as a solid.

Physicochemical Property Overview

The introduction of the 2-amino and 6-boronic acid groups significantly influences the molecule's properties. A careful balance of these properties is essential for drug development.

| Property | Influence of the Scaffold | Typical Range/Value | Rationale for Importance |

| pKa | The boronic acid is a Lewis acid, with a pKa typically in the range of 8-9. The 2-amino group slightly influences this value. | 8.5 - 9.5 | The pKa determines the ionization state at physiological pH (7.4), which affects cell permeability and target binding. A significant portion will be in the neutral, trigonal planar form, aiding membrane crossing. |

| Solubility | The polar amino and boronic acid groups enhance aqueous solubility compared to an unsubstituted pyridine. | Variable, but generally improved | Adequate solubility is critical for formulation and achieving sufficient concentration at the site of action. |

| LogP | The scaffold itself is relatively polar. LogP is highly dependent on further substitutions on the pyridine ring or amino group. | -1.0 to 2.0 (unsubstituted) | Lipophilicity (LogP) is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. |

| Metabolic Stability | The C-B bond can be susceptible to oxidative cleavage. The pyridine ring itself is generally stable. | Moderate to High | High metabolic stability is desired to increase the drug's half-life and reduce potential toxic metabolites. |

Applications in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of many kinases contains a conserved lysine residue and often a nearby serine or threonine. 2-amino-6-pyridineboronic acid derivatives can be designed to form a covalent, yet reversible, bond with the catalytic lysine or a nearby nucleophile, leading to potent and sustained inhibition.

Mechanism of Action & Signaling Pathway

Many kinases are part of complex signaling cascades that regulate cell growth, proliferation, and survival. For example, the PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. A hypothetical inhibitor based on our scaffold could target a kinase within this pathway.

Diagram 1: Kinase Inhibition Workflow

Caption: Workflow of a pyridine boronic acid kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a common method for quantifying the inhibitory activity of a compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Purified target kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

LanthaScreen™ Tb-anti-pSubstrate Antibody

-

Test compound (2-amino-6-pyridineboronic acid derivative) serially diluted in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume black plate

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Dispense 100 nL of serially diluted test compound into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer and add 5 µL to each well.

-

Initiation of Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare a 2X antibody solution in TR-FRET dilution buffer. Add 10 µL to each well to stop the reaction.

-

Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio (520/495).

-

Data Analysis: Convert the emission ratios to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Applications in Protease Inhibition

Serine and threonine proteases are another important class of drug targets involved in processes ranging from blood coagulation to viral replication. The boronic acid moiety is an excellent warhead for these enzymes, acting as a transition-state analog that forms a stable, reversible covalent adduct with the catalytic serine or threonine residue in the enzyme's active site.

Diagram 2: Serine Protease Inhibition Mechanism

Caption: Boronic acid inhibitor forming a tetrahedral adduct with a serine protease.

The 2-amino group and the pyridine nitrogen can form crucial hydrogen bonds with the enzyme's oxyanion hole or other backbone residues, significantly enhancing binding affinity and selectivity. This has been successfully exploited in the design of inhibitors for targets like the proteasome, whose inhibition is a validated strategy in treating multiple myeloma.

Future Directions and Conclusion

The 2-amino-6-pyridineboronic acid scaffold is a powerful and versatile platform in modern medicinal chemistry. Its unique combination of a tunable covalent warhead and a privileged heterocyclic core makes it suitable for targeting a wide range of enzymes.

Future opportunities include:

-

Targeting Novel Enzyme Classes: Exploring its potential against other enzyme classes that utilize nucleophilic catalysis, such as certain phosphatases or transferases.

-

Development of Targeted Covalent Inhibitors (TCIs): By modifying the pyridine core, the reactivity of the boronic acid can be fine-tuned to achieve irreversible or slowly reversible binding for prolonged target engagement.

-

Application in PROTACs: Using the scaffold as a warhead for E3 ligase binders or as a binder for novel targets in the design of proteolysis-targeting chimeras (PROTACs).

References

-

Title: Boronic acid drugs in clinical trials: a patent review (2018–present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: The medicinal chemistry of boronic acids Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Miyaura Borylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Boron-Containing Protease Inhibitors Source: Molecules (MDPI) URL: [Link]

An In-depth Technical Guide to CAS 1310384-86-1: Physical Properties and Solubility Data

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of chemical databases and scientific literature, no specific chemical entity has been identified for the CAS (Chemical Abstracts Service) Registry Number 1310384-86-1 . This indicates that the provided CAS number may be incorrect, assigned to a substance not yet disclosed in public records, or a proprietary compound.

Consequently, a detailed technical guide on the physical properties and solubility of a substance with CAS 1310384-86-1 cannot be provided at this time. The following guide is presented as a template, outlining the critical data points and experimental considerations that would be addressed should this compound be identified. This structure is designed to serve as a comprehensive framework for the evaluation of a novel chemical entity in a research and drug development context.

Part 1: Compound Identification and General Properties (Hypothetical)

A crucial first step in the characterization of any new chemical entity is the unambiguous confirmation of its identity and fundamental properties.

Table 1: General and Computed Properties of CAS 1310384-86-1 (Hypothetical Data)

| Property | Value | Source |

| IUPAC Name | To Be Determined | - |

| Molecular Formula | To Be Determined | - |

| Molecular Weight | To Be Determined | - |

| Canonical SMILES | To Be Determined | - |

| InChI Key | To Be Determined | - |

| Appearance | To Be Determined | - |

| XLogP3-AA (Computed) | To Be Determined | - |

| Hydrogen Bond Donor Count | To Be Determined | - |

| Hydrogen Bond Acceptor Count | To Be Determined | - |

| Rotatable Bond Count | To Be Determined | - |

| Topological Polar Surface Area | To Be Determined | - |

Expertise & Experience: The initial assessment of a compound's structure provides valuable, albeit theoretical, insights into its potential behavior. For instance, a high XLogP3 value would suggest a lipophilic nature, potentially leading to poor aqueous solubility but good membrane permeability. Conversely, a high topological polar surface area and numerous hydrogen bond donors/acceptors would indicate a more hydrophilic character. These computational predictions are instrumental in guiding the initial design of solubility and formulation studies.

Part 2: Physicochemical Properties (Hypothetical)

Experimental determination of physicochemical properties is paramount for understanding a compound's behavior in various environments.

Table 2: Experimental Physical Properties of CAS 1310384-86-1 (Hypothetical Data)

| Property | Value | Method |

| Melting Point | To Be Determined | Differential Scanning Calorimetry (DSC) |

| Boiling Point | To Be Determined | Thermogravimetric Analysis (TGA) |

| pKa | To Be Determined | Potentiometric Titration / UV-spectrophotometry |

| LogP/LogD | To Be Determined | Shake-flask method / HPLC |

Trustworthiness: The choice of analytical methodology is critical for generating reliable data. For example, while computational pKa predictions are useful for initial screening, experimental determination via potentiometric titration provides the gold-standard data required for accurate formulation development and understanding of pH-dependent solubility. The shake-flask method for LogP, while traditional, remains a robust technique when performed with appropriate controls.

Part 3: Solubility Profile (Hypothetical)

A comprehensive understanding of a compound's solubility in various media is a cornerstone of preclinical development.

Table 3: Solubility of CAS 1310384-86-1 in Various Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | To Be Determined | HPLC-UV |

| Phosphate-Buffered Saline (PBS) | 25 | To Be Determined | HPLC-UV |

| Ethanol | 25 | To Be Determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | To Be Determined | HPLC-UV |

| Simulated Gastric Fluid (SGF) | 37 | To Be Determined | HPLC-UV |

| Simulated Intestinal Fluid (SIF) | 37 | To Be Determined | HPLC-UV |

Authoritative Grounding & Comprehensive References: The solubility of a drug substance is a key determinant of its oral bioavailability. Poor aqueous solubility is a major hurdle in drug development. Understanding solubility in biorelevant media such as SGF and SIF provides a more accurate prediction of in vivo behavior compared to simple aqueous solubility.

Part 4: Experimental Protocol for Solubility Determination

The following outlines a standardized and robust protocol for determining the thermodynamic solubility of a novel compound.

Objective: To determine the equilibrium solubility of CAS 1310384-86-1 in a specified solvent system.

Materials:

-

CAS 1310384-86-1 (solid)

-

Selected solvent (e.g., Water, PBS pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples, standard solutions, and a blank solvent using a validated HPLC method.

-

Quantification: Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculation of Solubility: Calculate the original solubility in the test solvent by accounting for the dilution factor.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution reaches its saturation point, a prerequisite for measuring thermodynamic solubility.

-

Extended Equilibration Time: Allows the system to reach a true equilibrium, avoiding the measurement of potentially higher, metastable concentrations of supersaturated solutions.

-

Centrifugation and Filtration: These steps are critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the dissolved compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

As no specific information was found for CAS 1310384-86-1, a reference list cannot be generated. Should the identity of this compound become available, this section would be populated with citations to relevant scientific literature, patents, and database entries.

Novel Pyridine Boronic Acid Scaffolds for Drug Discovery: A Comprehensive Technical Guide

Executive Summary

The pharmaceutical landscape is undergoing a paradigm shift from traditional non-covalent interactions toward targeted, reversible covalent inhibitors. While early covalent drugs predominantly relied on acrylamides targeting cysteine residues, the field is rapidly expanding to target the broader serine, threonine, and histidine proteome. Within this frontier, pyridine boronic acids have emerged as privileged scaffolds. As a Senior Application Scientist, I have observed firsthand how the integration of the pyridine ring fundamentally alters the physicochemical and electronic properties of the boronic acid warhead. This guide explores the mechanistic causality behind their efficacy, their application as reversible covalent inhibitors, and their utility as advanced building blocks in cross-coupling methodologies.

Mechanistic Rationale: The Pyridine Boronic Acid Advantage

The utility of boronic acids in drug discovery stems from their empty p-orbital, which acts as a mild Lewis acid. This allows the boron atom to undergo a reversible transition from an

However, simple phenylboronic acids often lack the necessary electrophilicity and aqueous solubility required for optimal target engagement. The introduction of a pyridine ring addresses these limitations through three causal mechanisms:

-

Electronic Tuning (Lowering pKa): The electron-withdrawing inductive effect of the pyridine nitrogen increases the electrophilicity of the boron atom. This effectively lowers the apparent pKa of the boronic acid, allowing it to form stable tetrahedral adducts at physiological pH (pH 7.4) more readily than its phenyl counterparts.

-

Physicochemical Optimization: The basic nitrogen atom drastically improves aqueous solubility and provides a critical hydrogen-bond acceptor for orienting the warhead within the target protein's active site.

-

Bioconjugation Versatility: Pyridine boronic acids exhibit an exquisite reversible coordination profile, making them ideal for developing stimuli-responsive bioconjugates and theranostic agents [2].

Application 1: Reversible Covalent Inhibitors

Historically, boronic acids gained prominence with the FDA approval of bortezomib, a proteasome inhibitor targeting an N-terminal threonine. Recently, the scope of pyridine boronic acids has expanded to novel targets, including Phosphodiesterase 3B (PDE3B), a critical enzyme for cardiovascular and metabolic diseases.

Recent crystallographic redeterminations of the PDE3B-GSK4394835A complex revealed a groundbreaking mechanism: rather than binding as an intact trigonal planar species, the boronic acid moiety undergoes direct nucleophilic attack by a histidine residue (H737) to form a reversible tetrahedral boronate anion [3]. This highlights the ability of pyridine boronic acid scaffolds to target non-traditional nucleophiles beyond serine and cysteine.

Diagram 1: Reversible covalent binding mechanism of pyridine boronic acids with target nucleophiles.

Application 2: Advanced Synthetic Scaffolds

Beyond acting as warheads, pyridine boronic acids are indispensable building blocks for synthesizing complex

The Protodeboronation Challenge: 2-Pyridine boronic acids are notoriously unstable. The proximity of the basic nitrogen to the boron atom facilitates a rapid protodeboronation pathway, leading to the degradation of the building block before coupling can occur. The Solution: To circumvent this, we synthesize these scaffolds as pinacol esters (Bpin) or MIDA boronates via Miyaura borylation. The steric bulk and bidentate nature of the pinacol ligand shield the empty p-orbital, shutting down the protodeboronation pathway and allowing for long-term storage and high-yielding SMC reactions.

Diagram 2: Catalytic cycle for the synthesis of stable pyridine boronate esters via Miyaura borylation.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed with built-in mechanistic causality to ensure reproducibility.

Protocol 1: Synthesis of Pyridine Boronic Acid Pinacol Esters via Miyaura Borylation

Objective: Convert unstable halopyridines into stable Bpin esters.

-

Preparation: In an oven-dried Schlenk flask under argon, combine the halopyridine (1.0 eq), bis(pinacolato)diboron (

, 1.2 eq), and potassium acetate (KOAc, 3.0 eq).-

Causality Checkpoint: KOAc is strictly required as a weak base. Using a strong base (e.g.,

) would activate the newly formed boronate ester, triggering an undesired Suzuki homo-coupling of the product with the starting halide.

-

-

Catalyst Addition: Add

(0.05 eq).-

Causality Checkpoint: The dppf ligand has a wide bite angle, which forces the intermediate Pd(II) complex into a geometry that accelerates the rate-limiting reductive elimination step.

-

-

Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 90°C for 12 hours.

-

Validation: Monitor via LC-MS. The mass should correspond to

of the Bpin ester. If protodeboronation is observed, ensure absolute anhydrous conditions, as water accelerates boron-carbon bond cleavage in electron-deficient pyridines.

Protocol 2: High-Throughput Suzuki-Miyaura Coupling

Objective: Couple the pyridine Bpin ester to an aryl halide core.

-

Activation: Combine the pyridine Bpin ester (1.2 eq), aryl halide (1.0 eq), and aqueous

(2.0 eq) in a Toluene/Water mixture.-

Causality Checkpoint: Unlike borylation, cross-coupling requires an aqueous strong base to form the reactive, electron-rich tetrahedral "ate" complex (

), which is the actual species that undergoes transmetalation.

-

-

Catalysis: Add

(0.02 eq) and XPhos (0.08 eq). Heat to 100°C for 4 hours.-

Causality Checkpoint: XPhos, a bulky, electron-rich dialkylbiaryl phosphine, prevents catalyst poisoning by the basic pyridine nitrogen and accelerates oxidative addition into challenging aryl chlorides.

-

Quantitative Data Summary

The selection of the boronic acid scaffold must be tailored to the specific drug discovery application. The table below summarizes the critical physicochemical parameters guiding these choices.

| Scaffold Type | Apparent pKa | Protodeboronation Risk | Electrophilicity | Primary Application in Drug Discovery |

| Phenylboronic Acid | ~8.8 | Low | Moderate | Baseline reversible warhead / Standard SMC coupling |

| 2-Pyridine Boronic Acid | ~7.5 | Very High | High | Highly reactive covalent warhead (requires esterification for storage) |

| 3-Pyridine Boronic Acid | ~8.0 | Moderate | High | SMC building block for |

| 4-Pyridine Boronic Acid | ~7.8 | Moderate | Very High | High-affinity covalent warhead for Ser/Thr/His targets |

Conclusion & Future Perspectives

Pyridine boronic acids represent a sophisticated evolution in drug design. By leveraging the electronic properties of the pyridine ring, medicinal chemists can precisely tune the reactivity of the boron warhead, expanding the targetable proteome from cysteine to serine, threonine, and histidine residues. Furthermore, mastering the synthetic nuances of these scaffolds—specifically overcoming protodeboronation via pinacol esterification—unlocks their potential as versatile building blocks for complex molecular architectures. Future advancements will likely see these scaffolds integrated into DNA-encoded libraries (DELs) for the high-throughput discovery of next-generation reversible covalent therapeutics.

References

-

Faridoon, et al. "An update on the discovery and development of reversible covalent inhibitors." Medicinal Chemistry Research, 2023. 1

-

António, João P. M., et al. "Boronic acids as building blocks for the construction of therapeutically useful bioconjugates." Chemical Society Reviews, 2019.

-

Eaton, Samuel A., and David W. Christianson. "Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease." Journal of Medicinal Chemistry, 2025. 2

-

Trobe, Melanie, et al. "A Modular Synthesis of Teraryl-Based α-Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids." European Journal of Organic Chemistry, 2022. 3

Sources

- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Modular Synthesis of Teraryl-Based α-Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Substituted Pyridin-2-yl Boronic Acids in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Position of the Pyridine Nucleus

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a "privileged scaffold" in drug design. When incorporated into molecules, the pyridine moiety can significantly influence pharmacokinetic and pharmacodynamic properties. Among the vast landscape of pyridine derivatives, those functionalized at the 2- and 6-positions are of particular strategic importance, often serving as key bioisosteres for phenyl rings or as critical chelating units for metal-dependent targets.

The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex biaryl and heteroaryl structures.[2][3] This has placed a premium on the availability of diverse and functionalized boronic acid and boronate ester building blocks. 6-Substituted pyridin-2-yl boronic acids and their derivatives have emerged as exceptionally valuable reagents, enabling the direct and efficient installation of this important structural motif. However, their synthesis, stability, and reactivity present unique challenges that require a nuanced understanding for successful application. This guide provides a comprehensive overview of the synthesis, handling, and application of these critical building blocks, offering field-proven insights for their effective use in research and development.

Part 1: Synthesis of 6-Substituted Pyridin-2-yl Boronic Building Blocks

The preparation of pyridylboronic acids is complicated by the electronic nature of the pyridine ring. The electron-deficient character can slow down key steps in catalytic cycles, while the Lewis basic nitrogen atom can inhibit metal catalysts.[2] Furthermore, 2-pyridylboronic acids are notoriously prone to protodeboronation, a decomposition pathway that cleaves the C-B bond.[4] Consequently, they are often generated and used in situ or, more preferably, isolated as more stable boronate esters, such as the pinacol (Bpin) or MIDA esters.

Several robust methods have been developed to access these valuable intermediates. The choice of method often depends on the available starting materials, desired substitution pattern, and scale of the reaction.

Palladium-Catalyzed Miyaura Borylation of 6-Substituted-2-Halopyridines

The most common and versatile method for synthesizing pyridylboronate esters is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂Pin₂).[3] This method offers excellent functional group tolerance and is amenable to a wide range of substrates.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd(dppf)Cl₂) and a suitable ligand is crucial. The ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the active Pd(0) species and facilitates the catalytic cycle.

-

Base: A weak base, most commonly potassium acetate (KOAc), is essential.[3] Its role is to facilitate the regeneration of the active catalyst without promoting premature Suzuki-Miyaura coupling of the newly formed boronate ester with the starting halide.

-

Solvent: Anhydrous, polar aprotic solvents like dioxane or THF are typically used to ensure solubility of the reagents and stability of the catalytic species.

Representative Protocol: Synthesis of 6-Methyl-2-pyridylboronic acid pinacol ester

This protocol is adapted from methodologies described for the borylation of halopyridines.[5]

Reaction Scheme:

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-bromo-6-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-methylpyridin-2-ylboronic acid pinacol ester.

Iridium-Catalyzed C-H Borylation

A more atom-economical approach is the direct C-H borylation of a substituted pyridine, which avoids the need for pre-functionalized halopyridines.[6][7] This methodology, pioneered by Hartwig, Miyaura, and Smith, typically employs an iridium catalyst.[7]

Causality Behind Experimental Choices:

-

Regioselectivity: The site of borylation is primarily governed by sterics.[6][8] The iridium catalyst will preferentially activate the most accessible C-H bond, which is often distal to large substituents. For a 2-substituted pyridine, this typically directs borylation to the C-6 position if it is unsubstituted.

-

Catalyst System: A common system is [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene) with a bipyridine-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy).[9]

-

Solvent: These reactions are often run neat (without solvent) or in a non-coordinating solvent like hexane.[6][10]

This method is highly effective for many substrates, tolerant of various functional groups, and represents a greener approach to boronate ester synthesis.[6][7] However, catalyst inhibition by the pyridine nitrogen can be a challenge, sometimes requiring specific substitution patterns to overcome.[9]

Halogen-Metal Exchange

The classic approach involves treating a 6-substituted-2-halopyridine (typically bromo- or iodo-) with a strong organolithium base (like n-BuLi or s-BuLi) at low temperatures, followed by quenching the resulting lithiated species with a boron electrophile, such as triisopropyl borate.[11]

Causality Behind Experimental Choices:

-

Temperature Control: The reaction must be maintained at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and ensure the stability of the highly reactive 2-lithiopyridine intermediate.

-

Quenching Agent: Trialkyl borates are used as the boron source. Subsequent acidic work-up hydrolyzes the resulting borate complex to the boronic acid. To improve stability, the boronic acid is often immediately converted to a pinacol or MIDA ester.[11]

This method is cost-effective but can be less tolerant of functional groups compared to transition-metal-catalyzed methods.

Part 2: Properties, Stability, and Handling

A critical aspect of working with 2-pyridylboronic acids is their inherent instability.

-

Protodeboronation: The primary decomposition pathway is the cleavage of the C-B bond by a proton source (including water). This is particularly rapid for 2-pyridylboronic acids due to the influence of the adjacent nitrogen atom.

-

Stability Enhancement: To counteract this, these building blocks are almost always handled as boronate esters.

-

Pinacol Esters (Bpin): These are the most common derivatives, offering a good balance of stability and reactivity. They are generally crystalline solids or oils that can be purified by chromatography.[8]

-

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, rendering them inert to chromatography and even strongly acidic or basic conditions. They are highly crystalline and bench-stable, acting as "slow-release" sources of the boronic acid under specific Suzuki-Miyaura coupling conditions.[12]

-

Handling Recommendations:

-

Store boronic acids and esters under an inert atmosphere, refrigerated, and protected from moisture and light.

-

While MIDA esters are robust, pinacol esters should be handled with care, avoiding prolonged exposure to air or moisture.[8]

-

Note that even some pinacol esters, particularly those with electron-withdrawing groups, can have a limited shelf life.[6][7]

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 6-substituted pyridin-2-yl boronic acids and esters is the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[13] This reaction is a workhorse in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds.[1][14]

The "2-Pyridyl Problem" in Cross-Coupling

A significant challenge in coupling 2-pyridyl nucleophiles is their tendency to act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[2] This is known as the "2-pyridyl problem."

Field-Proven Solutions:

-

Ligand Choice: The use of electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) is critical. These ligands promote the desired reductive elimination step and are less easily displaced by the pyridine nitrogen.[3]

-

Boronate Derivatives: Using more reactive boronate species, such as organotrifluoroborates or specific boronate esters, can accelerate the transmetalation step, helping it outcompete catalyst inhibition.[4]

-

Reaction Conditions: Careful optimization of the base, solvent, and temperature is often required to achieve high yields. For example, using potassium fluoride (KF) as a base has been shown to be effective in some challenging 2-pyridyl couplings.[4]

Case Study: Synthesis of Kinase Inhibitors

The 2-amino-6-aryl-pyridine scaffold is a common feature in many kinase inhibitors developed for oncology. The synthesis of these molecules often relies on a key Suzuki-Miyaura coupling step involving a 6-substituted pyridin-2-yl boronic acid/ester. For instance, a 6-(trifluoromethyl)pyridin-2-yl amine can be coupled with various (hetero)aryl boronic acids to generate libraries of potential drug candidates.[15] This modular approach allows for rapid exploration of the structure-activity relationship (SAR) by varying the coupling partner.

Summary of Synthetic Methodologies

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Miyaura Borylation | 2-Halopyridine | B₂Pin₂, Pd Catalyst, KOAc | High functional group tolerance, reliable, versatile. | Requires pre-functionalized halide, cost of catalyst. |

| C-H Borylation | Pyridine | B₂Pin₂, Ir Catalyst, Ligand | Atom-economical, avoids halides, green approach.[7] | Catalyst inhibition can be an issue, regioselectivity challenges. |

| Halogen-Metal Exchange | 2-Halopyridine | n-BuLi, B(OⁱPr)₃ | Inexpensive, suitable for large scale. | Low temperature required, limited functional group tolerance. |

Conclusion

6-Substituted pyridin-2-yl boronic acids and their ester derivatives are indispensable tools in modern organic synthesis, particularly for applications in drug discovery and materials science. While their preparation and use are accompanied by challenges related to stability and reactivity, a thorough understanding of the underlying chemical principles allows for their successful implementation. The strategic selection of synthetic methods—from palladium-catalyzed borylation to direct C-H activation—and the careful choice of reaction conditions and stabilizing groups (e.g., pinacol or MIDA esters) are paramount. By mastering the use of these building blocks, researchers can efficiently access complex molecular architectures that are central to the development of next-generation therapeutics and advanced materials.

References

- Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4xXjYivfDmJAHpouSjgjYXb35MDfJIie9r8aDMxULQ8HkzU6Kn_0gnWlyUXJM5T5sm7l9sK08it6gJhIBgKgr8-yiS7m-lqjUtpY_j8tSW-YvAknCEwaZ1Yl9bWHuiv8zFZT5VbHsUXIipxTaCUYRCEobPpTqSuKXlgqPhS2ID_CaOZNLmD7hK5402ZBfB-F3SoAUpCjWvGrmEQ==]

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [URL: https://doi.org/10.1021/acsomega.2c00773]

- Iridium-Catalyzed C-H Borylation of CF 3-Substituted Pyridines. PubMed. [URL: https://doi.org/10.1021/acsomega.2c00773]

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8989568/]

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAf52p4H1i1O80ph4gpuD5a2sBYXB8LqbO2_JUmL5yVdQOQJ7RToAAqZcQFOlbQRlqKBaM48Kl2p6q0QcX_3xmdCeV_YafVedy6VH5rzPXyogll8gurtxKd96tvRwxkhK1qBcpJKwDzC_-8DFWeyy3iZx9z__mod3pyaV6YEan6VBsb12WdFzDZe4g54DzhckvjaFTCQ0GVIL2vd97heYDXkDIKMFpKhPiJisH7aBuIKOXKPlgTVfiOCxZKewaUxLgVXWVpjVfuScNGmQ4f6lE3kwn57ySJ5HYti7QXPAnYeBr]

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8CCFpwnDWwgwSS-9g8meKPa56UULrmGKWsuQTTXkz9Ngm0okP5f7m-63BoeO17hFv5g0x-__jWJk5saEaKVoJ9koMZtRdkrwxLiiqNtvku-3B434Dh00K2bgJCeZTRew8H62EET6GHV43yymtu48n]

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7002446/]

- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSqP7zaxCG-Q2z_HzwrTGIz9jVnTPi_v8U7bJ0LSVUZ8IFZ0r4a315jMtrgBXwMP7-dzWJvfbmHRHeDHnW58iBoYjW5MkYjxZrFBWQkoQbkIvhjmBwF-UlfPQGbyYD-kVbnQvfFrGeFU3akvt38oa-fXqUd6LMlmINjPpy2TIa4QFLvHAQfRse9V2I6R6Oc_VuaFnUPpS_oy4q8ad9iqdoVFw0ThYKDlDl5dZ4FGpcO_QnBIYaKl-yBuHkaW1Amc4=]

- 6-methyl-2-pyridylboronic acid - Structure, Synthesis, Properties. Organoboron compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoxjfGsrvTeX8WXkBQ_rJdgDyQaqfYrV41WAHMR243RqVgrUPt7vCT6cfdASLPFFEy0XiN_eXikvUK6RI5-wl4Td1sW72p3aMoHBc1Mp2wm6bFhnMKEdRmJTVAA5SYspxUbBW9A1I73__9Iw==]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587292/]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents. [URL: https://patents.google.

- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY0Xgf2Kc8UTUIH3-qxyNkuJ6PmTmg3Sqj-iiACiXvsslJiDBDlrijnAq3kZOKGD9S_yZFu2fJEbQT0TTsAayOOiBUEIUBDed8sqFBT-KbuIul_tI3h71PkudquXkXL_xboZncTPyovX2NA4ZQVwHMXXbQXTPLR8q5bIg6zRIUNq2BzmLivhjFnt5O09waOdXg]

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [URL: https://prism.ucalgary.ca/items/b1491763-71a7-4b77-a89e-4e48b3c96603]

- Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc04353h]

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHByBW_CrHPdpwLIKUHGUvg4yIVKNgNuf-wS6wInhY_oRq5LhJ5YQoE2iMksPcCkvt5wsnR632qOJCRa90BmHLDHk_5jPiOteagybCxMu4yNug1GKdvhuhq1eJO6y4IKSHlLReF]

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb87covyGH7LNNQFBaZGW0j66uDBpxh1_1h2qfDUQKk_K4kOqeuSC9lH7XChrn-SqRkj4_Jj6xBSKiQfLBBoH0wmbbJfka2Lt46s4-R0XE7J1O4n6EI4RiFk5MCZRabq450gXYzLlv2jrYVPH9ZQPjhesdowF0YZffjuNY0-im8ekg]

- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/251785568_The_Preparation_of_a_Stable_2-Pyridylboronate_and_Its_Reactivity_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction]

- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVEOEsZ3RRHDAOSPxJui9Gel22qjiSpfQzP33_oD1rO_CtBVYes30FlseJncNcI44oPj0reM8UJQOBP_d-bzKvXK_NrRTB2C-4Ac1u4acEHz7GkkPr73Zrq2F15RjIRrTnIorp3sFp09sbumev-6q33dn9ofZYy-w7jZ7B]

- The Synthesis and Applications of Heterocyclic Boronic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRIo9itVnYzK3WLGLsoTBG36TBSpyuOLL1IHdKXf2FmzH0EzS_qkqJS-AuHksA6eXjYSsHWLtkpFzbYv1MufGwbWbn9kFhgA3D-ts6JgbPMpHTvUzx-mRSBK8hO-Srqy7ffT2nVWMXOXXhZoUwUUnFUm8-hKEEaY34j0_Ll0zbOx-H-8YZz8pk78Ub5LNQSDE4EppU8E86xOOoXyIvzf5Xvk7ZIFkisfOBB4ur61BaXbyIJNg=]

- 2-Pyridylboronic acid MIDA ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/726202]

- The Synthesis and Applications of Heterocyclic Boronic Acids. Request PDF on ResearchGate. [URL: https://www.researchgate.

- Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/225881476_Synthesis_of_Novel_Halopyridinylboronic_Acids_and_Esters_Part_4_Halopyridin-2-yl-boronic_Acids_and_Esters_Are_Stable_Crystalline_Partners_for_Classical_Suzuki_Cross-Coupling]

- Pyrimidin-2-ylboronic acid synthesis. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/17g4g5p/pyrimidin2ylboronic_acid_synthesis/]

- One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdtSd6dVlGL2ZkmdiqHqWMW2m8pC9u3c0B-PkaAXR5I_mmMcfRJuiWQaws1QgvxBVbSx09CVb4zmOpkttIlqK9Rshzx3vzCz6N95kzMJYXw1s25K6EKO-I9ULyfcJWJy5JnGj2JEPCu9sOAurG90A=]

- A Simple, Modular Synthesis of Substituted Pyridines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2659648/]

- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01334f]

- Iridium-catalyzed C-H borylation of pyridines. Request PDF on ResearchGate. [URL: https://www.researchgate.

- Pyridine-Catalyzed Radical Borylation of Aryl Halides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/067.shtm]

- (6-METHYLPYRIDIN-2-YL)BORONIC ACID. Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/mm372963503]

- Iridium-Catalyzed C–H Borylation of Pyridines. PDF on Scribd. [URL: https://www.scribd.

- 6-METHYLPYRIDINE-2-BORONIC ACID. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0437438.htm]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-methyl-2-pyridylboronic acid - Structure, Synthesis, Properties [organoborons.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iridium-Catalyzed C-H Borylation of CF3-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. audreyli.com [audreyli.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 15. tandfonline.com [tandfonline.com]

The Diverse Biological Activities of Cyclohexylamino Pyridine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] When functionalized with a cyclohexylamino group, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of cyclohexylamino pyridine derivatives. We delve into their significant antitumor, antimicrobial, and kinase inhibitory properties, supported by detailed experimental protocols and an analysis of structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights into this important class of compounds.

Introduction to Pyridine Derivatives in Medicinal Chemistry

The Pyridine Scaffold: A Privileged Structure

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged scaffold" in drug design.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a popular choice for the development of new therapeutic agents.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment to the molecule, influencing its solubility and ability to interact with biological targets.[4] Pyridine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[5][6]

The Role of the Cyclohexylamino Moiety in Modulating Biological Activity

The addition of a cyclohexylamino group to the pyridine scaffold can significantly enhance its biological activity. The bulky and lipophilic nature of the cyclohexyl group can improve the compound's ability to penetrate cell membranes and fit into the hydrophobic pockets of target proteins. Furthermore, the secondary amine of the cyclohexylamino group can act as a hydrogen bond donor, providing an additional point of interaction with biological macromolecules. This combination of properties makes the cyclohexylamino pyridine core a versatile platform for designing molecules with specific and potent biological effects.

Scope and Objectives of this Guide

This guide aims to provide a comprehensive technical overview of cyclohexylamino pyridine derivatives for researchers and drug development professionals. The key objectives are to:

-

Detail the primary synthetic routes to this class of compounds.

-

Explore their major biological activities, with a focus on antitumor and antimicrobial effects.

-

Elucidate the mechanisms of action, particularly their role as kinase inhibitors.

-

Provide detailed, step-by-step protocols for their synthesis and biological evaluation.

-

Summarize structure-activity relationships to guide future drug design efforts.

Synthesis of Cyclohexylamino Pyridine Derivatives

The synthesis of cyclohexylamino pyridine derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Nucleophilic aromatic substitution is a common method for introducing an amino group onto an electron-deficient pyridine ring. This reaction typically involves the displacement of a leaving group, such as a halogen, by an amine nucleophile. For the synthesis of cyclohexylamino pyridine derivatives, a halopyridine is reacted with cyclohexylamine, often in the presence of a base to neutralize the hydrohalic acid byproduct.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method is particularly useful for coupling amines with aryl halides that are not sufficiently activated for SNAr. The reaction involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of a halopyridine with cyclohexylamine.[1][7][8] This reaction is known for its broad substrate scope and tolerance of various functional groups.[3]

Specific Synthetic Protocols

This protocol describes a general procedure for the synthesis of 2-(cyclohexylamino)pyridine derivatives from 2-bromopyridines using a palladium catalyst.

Materials:

-

2-Bromopyridine derivative (1.0 equiv)

-

Cyclohexylamine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Inert gas (e.g., argon or nitrogen)

-

Sealable reaction tube

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopyridine derivative, sodium tert-butoxide, Pd(OAc)₂, and dppp.

-

Evacuate and backfill the tube with an inert gas. Repeat this process three times.

-

Add anhydrous toluene via syringe, followed by the cyclohexylamine.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Antitumor Activity of Cyclohexylamino Pyridine Derivatives

Cyclohexylamino pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell cycle progression and signal transduction.

Overview of Anticancer Properties

A number of cyclohexylamino pyridine derivatives have demonstrated significant in vitro cytotoxicity against human cancer cell lines. For instance, a 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione compound and its metal complexes showed excellent antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cells.[9] The proposed mechanism of action for these complexes is the induction of apoptosis.[9]

Cyclin-Dependent Kinase (CDK) Inhibition

Many pyridine-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

CDK inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK-cyclin complex. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting proliferation.

The development of potent and selective CDK inhibitors often relies on fine-tuning the structure of the lead compound. For example, in a series of 2-amino-8H-pyrido[2,3-d]pyrimidines, the nature of the substituent at the C-2 amino group was found to be critical for activity against platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases.[11] While the specific contribution of a cyclohexylamino group was not detailed in this study, the principle of modifying the amino substituent to enhance potency and selectivity is well-established.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of cyclohexylamino pyridine derivatives have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity of Selected Cyclohexylamino Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP) | K562 | > 250 | [9] |

| Ti(IV) complex of CDP | K562 | 100 | [9] |

| Zn(II) complex of CDP | K562 | 85 | [9] |

| Fe(III) complex of CDP | K562 | 150 | [9] |

| Pd(II) complex of CDP | K562 | 75 | [9] |

| Compound 5l (a pyridylpyrimidinyl semicarbazide derivative) | MCF-7 (breast) | 9.15 | [12] |

| Compound 5l (a pyridylpyrimidinyl semicarbazide derivative) | HepG2 (liver) | 10.45 | [12] |

Antimicrobial Activity of Cyclohexylamino Pyridine Derivatives

In addition to their antitumor properties, cyclohexylamino pyridine derivatives have shown promise as antimicrobial agents. The pyridine ring is a common feature in many antimicrobial compounds, and the addition of a cyclohexylamino group can enhance this activity.

Antibacterial Activity

Several studies have reported the antibacterial activity of pyridine derivatives.[13] For instance, a study on 2-aminopyridine derivatives found that the presence of a cyclohexylamine moiety was crucial for antimicrobial activity against Gram-positive bacteria.[14] Compound 2c from this study, which contains a cyclohexylamino group, exhibited significant activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[14] Molecular docking studies suggested that this compound could effectively bind to and inhibit bacterial targets.[14]

Table 2: Antibacterial Activity of a Cyclohexylamino Pyridine Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 0.039 | [14] |

| 2c | Bacillus subtilis | 0.039 | [14] |

Experimental Protocols for Biological Evaluation

The biological evaluation of cyclohexylamino pyridine derivatives involves a range of in vitro assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[17]

Materials: [18]

-

Cells to be tested

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.

Kinase Inhibition Assays

In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.[5][19]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. The method of detection can vary (e.g., radiometric, fluorescence, or luminescence-based).[5]

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP

-

Test compound

-

Kinase assay buffer

-

Detection reagent (specific to the assay format)

-

Microplate reader (appropriate for the detection method)

Procedure (Fluorescence-based): [2]

-

Assay Plate Preparation: Add a small volume of the test compound at various concentrations to the wells of a microplate. Include a no-inhibitor control (DMSO) and a no-enzyme control.

-

Enzyme and Substrate Addition: Prepare a mixture of the recombinant kinase and its substrate in the kinase assay buffer. Add this mixture to all wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent. This reagent will generate a signal (e.g., fluorescence) that is proportional to the amount of phosphorylated substrate.

-

Data Acquisition: Read the signal using a microplate reader.

-

Data Analysis: Normalize the data to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Summary and Future Perspectives

Cyclohexylamino pyridine derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated antitumor and antimicrobial activities, often linked to kinase inhibition, make them attractive candidates for further development. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and pathways affected by these compounds will facilitate rational drug design.

-

Expanding the scope of biological evaluation: Investigating the potential of these derivatives in other therapeutic areas, such as inflammatory and neurodegenerative diseases, could reveal new applications.

-

In vivo studies: Preclinical evaluation in animal models is a crucial next step to assess the in vivo efficacy, safety, and pharmacokinetic profiles of the most promising candidates.

-

Exploring novel chemical space: The synthesis and evaluation of new cyclohexylamino pyridine derivatives with diverse substitution patterns will continue to be a fruitful area of research.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

A comprehensive list of references will be provided at the end of this document. Please note that for the purpose of this example, the reference list is not included here but would be generated in a final document.

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]